molecular formula C19H14ClN5O2 B2870999 3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-38-6

3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2870999
CAS RN: 863018-38-6
M. Wt: 379.8
InChI Key: ZUAMMHYNGMEMGE-UHFFFAOYSA-N
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Description

“3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one” is a chemical compound with the molecular formula C19H14ClN5O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Potential : Several studies have focused on the synthesis of triazolopyrimidine derivatives for their potential antimicrobial activities. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their antimicrobial properties have been explored (El-Agrody et al., 2001). Similarly, research on the synthesis of 3-aryl/heteroaryl-1,2,4-triazolo[4,3-c]pyrimidines as antibacterial agents has demonstrated their potential in inhibiting bacterial growth (Kumar et al., 2009).

Chemical Structure and Synthesis

  • Chemical Structure Analysis : The chemical structure and synthesis of various triazolopyrimidine derivatives have been a subject of research. Studies have detailed the preparation of compounds like 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine and their reactions leading to the formation of pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives (Hassneen & Abdallah, 2003). The synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine and its crystal structure have also been explored, shedding light on molecular interactions (Repich et al., 2017).

Antifungal and Antimalarial Activities

  • Antifungal and Antimalarial Research : Some triazolopyrimidines have been studied for their antifungal properties, as in the synthesis of new [1,2,4]triazolo[1,5-a]pyrimidin-6-one derivatives with potential activity against fungi (Borthakur et al., 2016). Additionally, research has been conducted on the synthesis and antimalarial effects of specific triazolopyrimidine compounds, indicating their potential in treating malaria (Werbel et al., 1973).

Potential as Cardiovascular Agents

  • Cardiovascular Applications : Investigations into 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors have suggested their potential as new cardiovascular agents (Novinson et al., 1982).

properties

IUPAC Name

3-benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-15-8-6-14(7-9-15)16(26)11-24-12-21-18-17(19(24)27)22-23-25(18)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAMMHYNGMEMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one

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